molecular formula C20H26N2 B8468221 1-Benzyl-4-(1-methyl-1-phenyl-ethyl)-piperazine

1-Benzyl-4-(1-methyl-1-phenyl-ethyl)-piperazine

Cat. No. B8468221
M. Wt: 294.4 g/mol
InChI Key: DIRTUFVVQCBEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498251B1

Procedure details

In an atmosphere of argon and at room temperature, 2-(4-benzyl-piperazin-1-yl)-2-methyl-propionitrile (820 mg, 3.4 mmol) dissolved in diethyl ether (1.2 ml) and benzene (2.5 ml) was added dropwise to phenylmagnesium bromide ether solution (3.0 M, 2.0 ml, 6.0 mmol), and the mixture after completion of the dropwise addition was stirred for 3.5 hours. The reaction solution was mixed with 10% ammonium chloride aqueous solution (18 ml) and separated into water layer and organic layer. The reaction product was extracted from the organic layer with dilute hydrochloric acid, and then the water layer was neutralized with aqueous ammonia and the reaction product was again extracted with ethyl acetate. The ethyl acetate layer was washed with water and saturated brine and dried with anhydrous magnesium sulfate, the solvent was removed by evaporation under a reduced pressure, and then the thus obtained material was separated and purified by a silica gel column chromatography to obtain 300 mg (1.0 mmol, 30% in yield) of the title compound.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
phenylmagnesium bromide ether
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([C:14]([CH3:18])([CH3:17])[C:15]#N)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:19]1[CH:24]=[CH:23]C=[CH:21][CH:20]=1.[Cl-].[NH4+]>C(OCC)C>[CH2:1]([N:8]1[CH2:9][CH2:10][N:11]([C:14]([CH3:17])([C:15]2[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=2)[CH3:18])[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(C#N)(C)C
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
phenylmagnesium bromide ether
Quantity
2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture after completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
separated into water layer and organic layer
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted from the organic layer with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the reaction product was again extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the thus obtained material was separated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(C)(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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